Methoxybenzoin
Description
Historical Context of Benzoin (B196080) Chemistry Investigations
The investigation into benzoin chemistry is rooted in the early 19th century, a formative period for organic chemistry. The parent compound, benzoin, was first synthesized and reported in 1832 by German chemists Justus von Liebig and Friedrich Wöhler. testbook.comwikipedia.orgwikipedia.org Their research was conducted as part of their broader investigation into the chemical constituents of bitter almond oil, which is primarily composed of benzaldehyde (B42025). testbook.comwikipedia.org
This initial synthesis was achieved through what is now known as the benzoin condensation, a classic carbon-carbon bond-forming reaction. rsc.org The process involves the coupling of two aromatic aldehydes to form an α-hydroxyketone, or acyloin. wikipedia.org Shortly after its discovery, the catalytic nature of the reaction was refined in the late 1830s by Nikolay Zinin, a student of Liebig, who established the use of cyanide as an effective catalyst for the condensation. testbook.comwikipedia.org This cyanide-catalyzed version remains a common method for the synthesis of benzoin and its derivatives. rsc.org The reaction mechanism, which involves a nucleophilic attack by the cyanide ion on the aldehyde, was later elucidated by Arthur Lapworth in 1903. wikipedia.org The benzoin condensation was one of the earliest named reactions in organic chemistry and remains fundamental to the synthesis of a wide range of compounds. rsc.orgslideshare.net
| Year | Scientists | Development | Significance |
|---|---|---|---|
| 1832 | Justus von Liebig & Friedrich Wöhler | First reported synthesis of benzoin from benzaldehyde. testbook.comwikipedia.orgslideshare.net | Discovery of a foundational C-C bond-forming reaction. |
| Late 1830s | Nikolay Zinin | Developed the cyanide-catalyzed version of the benzoin condensation. testbook.comwikipedia.org | Established an efficient and widely used catalytic method. |
| 1903 | Arthur Lapworth | Proposed the reaction mechanism for the cyanide-catalyzed condensation. wikipedia.org | Provided a theoretical understanding of the reaction pathway. |
Research Significance of Methoxybenzoin in Organic Synthesis and Materials Science
The introduction of methoxy (B1213986) groups onto the benzoin scaffold significantly alters its electronic and chemical properties, leading to broad research significance in both organic synthesis and materials science. The methoxy group is a strong electron-donating group, which influences the reactivity and photophysical behavior of the molecule.
In organic synthesis , this compound derivatives serve as versatile intermediates. Optically pure α-hydroxy ketones, such as enantiomers of anisoin, are valuable building blocks for the synthesis of more complex, biologically active molecules like 1,2-amino alcohols and 1,2-diols. researchgate.net Furthermore, methoxy-substituted benzoin esters have been investigated as photosensitive protecting groups for carboxylic acids. acs.org This application leverages the ability of the benzoin moiety to be cleaved by light, allowing for the controlled release of a protected acid under specific conditions, a crucial tool in multi-step organic synthesis. acs.org
In materials science , this compound compounds are highly significant, primarily for their role as photoinitiators in polymerization. porphyrin.net Benzoin and its derivatives function as Type I photoinitiators, which undergo α-cleavage (photodissociation) upon exposure to UV light to generate free radicals. rsc.org These radicals then initiate the polymerization of monomers to form polymers, a process essential for UV-curable coatings, adhesives, and inks. porphyrin.netkpi.ua
The presence of methoxy groups can enhance the performance of these photoinitiators. Research has shown that methoxy substitution can increase the photo-cleavage quantum yield, making the initiation process more efficient. For instance, 3',5'-dithis compound exhibits a significantly higher quantum yield (0.54) compared to unsubstituted benzoin (0.35). researchgate.net Methoxy groups can also shift the absorption spectrum of the molecule, allowing it to be activated by different wavelengths of light, including near-visible light. rsc.org This is particularly relevant for applications where deeper curing or less damaging light sources are required.
| Property | Value |
|---|---|
| CAS Number | 119-52-8 sigmaaldrich.com |
| Molecular Formula | C₁₆H₁₆O₄ sigmaaldrich.comguidechem.com |
| Molar Mass | 272.30 g/mol sigmaaldrich.com |
| Appearance | Powder sigmaaldrich.com |
| Melting Point | 111 - 112 °C merckmillipore.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. guidechem.com |
Overview of Current Research Trajectories for this compound Compounds
Current research on this compound and related compounds is focused on harnessing their unique properties to develop advanced materials and sophisticated synthetic methodologies. Key research trajectories include the design of novel photoinitiators, the development of nonlinear optical materials, and advancements in asymmetric synthesis.
Advanced Photoinitiator Systems: A major area of research is the development of next-generation photoinitiators with tailored properties. Scientists are designing this compound derivatives that absorb light at longer wavelengths (near-UV and visible light) to allow for deeper curing of polymer films and reduce light scattering effects. rsc.org Research also focuses on creating polymeric photoinitiators, where the this compound moiety is attached to a polymer backbone. kpi.ua This approach aims to reduce the migration of the initiator from the cured material, which is a critical concern in applications such as food packaging and biomedical devices.
Nonlinear Optical (NLO) Materials: There is growing interest in using asymmetrically substituted methoxybenzoins for applications in materials science. A recent study reported the synthesis of 2-chloro-4'-methoxy benzoin, a compound with an electron-accepting group (chloro) on one phenyl ring and an electron-donating group (methoxy) on the other. harbinengineeringjournal.comharbinengineeringjournal.com This "push-pull" configuration is designed to enhance the molecule's third-order nonlinear optical properties, making such compounds potential candidates for use in optical switching and data storage technologies. harbinengineeringjournal.com
Asymmetric Synthesis and Chiral Materials: The production of single-enantiomer compounds is a significant goal in modern chemistry, particularly for pharmaceuticals. A key research trajectory involves the development of methods for the asymmetric synthesis of methoxybenzoins. Recent work has demonstrated the highly enantioselective synthesis of p-anisoin through the benzoin condensation of p-anisaldehyde using achiral catalysts, followed by a deracemization process known as Viedma ripening. researchgate.net This approach allows for the production of p-anisoin with very high enantiomeric purity, opening avenues for its use as a chiral building block in the synthesis of complex molecules. researchgate.net
Supramolecular Chemistry: The foundational benzoin condensation reaction is being applied in novel ways to construct complex molecular architectures. Researchers are using aromatic dialdehydes to create macrocyclic compounds known as cyclobenzoins. rsc.org The functionalization of these macrocycles with methoxy groups can fine-tune their electronic properties and solubility, making them promising candidates for host-guest chemistry, the development of porous materials, and advanced optoelectronic applications. rsc.org
| Research Area | Objective | Key Findings / Approach | Potential Application |
|---|---|---|---|
| Advanced Photoinitiators | Improve efficiency and tailor absorption spectra. | Synthesis of derivatives with red-shifted absorption for near-visible light activation; creating polymeric photoinitiators to reduce migration. kpi.uarsc.org | UV/LED curing, 3D printing, biomedical materials. |
| Nonlinear Optical (NLO) Materials | Create materials with large third-order NLO responses. | Design of "push-pull" molecules like 2-chloro-4'-methoxy benzoin to enhance hyperpolarizability. harbinengineeringjournal.comharbinengineeringjournal.com | Optical computing, telecommunications, optical data storage. |
| Asymmetric Synthesis | Produce enantiomerically pure this compound. | Using dynamic kinetic resolution and Viedma ripening to achieve high enantioselectivity for p-anisoin. researchgate.net | Pharmaceutical synthesis, chiral catalysts. |
| Supramolecular Chemistry | Construct complex, functional macrocycles. | Using benzoin cyclooligomerization to form "cyclobenzoins" for use as molecular hosts or precursors to porous materials. rsc.org | Sensors, molecular recognition, optoelectronics. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55913-05-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-hydroxy-1-(2-methoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H14O3/c1-18-13-10-6-5-9-12(13)15(17)14(16)11-7-3-2-4-8-11/h2-10,14,16H,1H3 |
InChI Key |
QDPMVUZZMXVFJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for Methoxybenzoin and Its Derivatives
Classical and Contemporary Approaches to Methoxybenzoin Synthesis
The primary route to this compound involves the benzoin (B196080) condensation reaction, a well-known carbon-carbon bond-forming process.
The benzoin condensation is a coupling reaction typically involving two aromatic aldehydes to form an acyloin, specifically an α-hydroxyketone. This reaction is fundamentally catalyzed by nucleophiles, with cyanide ions being a classical and highly effective catalyst wikipedia.orgtestbook.com. The mechanism, proposed by A. J. Lapworth in 1903, involves several key steps:
Nucleophilic Addition : A cyanide anion (e.g., from sodium cyanide) acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. This step is reversible wikipedia.orgtestbook.combyjus.com.
Proton Transfer and Polarity Reversal : Rearrangement of the intermediate leads to the abstraction of a proton and reversal of the carbonyl group's polarity, forming a carbanion species stabilized by the electron-withdrawing effect of the cyanide group wikipedia.orgtestbook.combyjus.com.
Second Nucleophilic Addition : This newly formed carbanion then acts as a nucleophile, adding to the carbonyl carbon of a second aldehyde molecule wikipedia.orgbyjus.com.
Proton Transfer and Catalyst Elimination : Subsequent proton transfer and the elimination of the cyanide ion regenerate the catalyst and yield the benzoin product wikipedia.orgbyjus.com.
Cyanide is particularly effective as a catalyst due to its ability to act as a good nucleophile, facilitate proton abstraction, and serve as an excellent leaving group testbook.com.
For the synthesis of 4-methoxybenzoin (B1346898), a common approach involves the cross-benzoin condensation between 4-methoxybenzaldehyde (B44291) (anisaldehyde) and benzaldehyde (B42025). This reaction is typically carried out in the presence of sodium cyanide or potassium cyanide as a catalyst in an ethanolic solution under reflux conditions psu.eduuobabylon.edu.iqijsrp.orgasianpubs.org.
A representative procedure involves reacting 4-methoxybenzaldehyde and benzaldehyde in ethanol (B145695) with an aqueous solution of sodium cyanide psu.eduijsrp.org. For instance, a mixture of 4-methoxybenzaldehyde (0.1 mol) and benzaldehyde (0.1 mol) with sodium cyanide (0.1 mol) in ethanol can be refluxed for approximately 4 hours psu.edu. Upon cooling and work-up (e.g., pouring into ice-cold water and recrystallization from ethanol), 4-methoxybenzoin can be obtained with reported yields around 52% psu.edu. The structure of the synthesized 4-methoxybenzoin can be confirmed by spectroscopic methods such as IR and 1H NMR, which show characteristic absorption bands for O-H and C=O groups psu.edu.
The concept of "mixed benzoins" is crucial here, as the reaction can involve two different aromatic aldehydes. While two different aldehydes might theoretically yield a mixture of two symmetrical benzoins and two unsymmetrical benzoins, often only a single unsymmetrical benzoin is primarily isolable, especially when the reactivities of the two aldehydes differ significantly wikipedia.orgasianpubs.org.
Table 1: Representative Synthesis of 4-Methoxybenzoin via Benzoin Condensation
| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Characterization Methods | Reference |
| 4-Methoxybenzaldehyde, Benzaldehyde | Sodium Cyanide | Ethanol | Reflux, 4 hrs | 52 | IR, 1H NMR | psu.edu |
| 4-Methoxybenzaldehyde, Benzaldehyde | Potassium Cyanide | Ethanol | Reflux, 1.5 hrs | Not specified (m.p. 106°C) | m.p., UV, IR | uobabylon.edu.iq |
Synthesis of this compound Derivatives
This compound serves as a precursor for a variety of derivatives through different transformations, including oxidation, reduction, and multicomponent cyclocondensation reactions.
This compound compounds can be readily oxidized to their corresponding methoxybenzils (1,2-diketones). This transformation typically involves strong oxidizing agents. For example, 4-methoxybenzoin can be oxidized to 4-methoxybenzil (B1615383) using concentrated nitric acid in the presence of glacial acetic acid psu.eduijsrp.org. The reaction is often carried out under reflux conditions for a few hours, yielding the methoxybenzil derivative psu.edu. Reported yields for this oxidation can be around 65% psu.edu. The structures of the resulting benzil (B1666583) derivatives are verified through spectroscopic analyses such as NMR, UV, and FT-IR acgpubs.org.
This compound derivatives can undergo reductive transformations to yield methoxy-1,2-diphenylethanones, which are also referred to as stilbenoids in some contexts due to their structural relationship to stilbene (B7821643) derivatives. These reductions typically involve strong reducing agents. For instance, methoxy (B1213986) benzoins can be reduced using a Zn(Hg) amalgam in an ethanolic solution, followed by the addition of a concentrated HCl-H2O mixture acgpubs.org. The reaction mixtures are stirred, and the completion of the reaction is monitored by TLC. This method allows for the conversion of the α-hydroxyketone moiety to a 1,2-diphenylethanone structure acgpubs.org.
This compound and its oxidized form, methoxybenzil, are valuable starting materials in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds, including imidazoles and quinoxalines. MCRs are highly efficient, one-pot processes that bring together three or more components, offering high atom economy and good selectivity sohag-univ.edu.egorientjchem.org.
Imidazoles : Methoxybenzil (derived from this compound) is frequently used in the three-component cyclocondensation reaction to synthesize 2,4,5-trisubstituted imidazoles. This reaction typically involves the condensation of a 1,2-diketone (like methoxybenzil), an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297), often in glacial acetic acid or under solvent-free conditions psu.eduijsrp.orgorientjchem.orgresearchgate.net. For example, 4-methoxybenzil can react with substituted benzaldehyde and ammonium acetate to yield 2-(substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles psu.eduijsrp.org. Catalysts like ammonium chloride can also be employed to facilitate this reaction, leading to good yields orientjchem.org.
Quinoxalines : Quinoxalines, another significant class of nitrogen-containing heterocycles, can be synthesized through cyclocondensation reactions involving 1,2-diketones and 1,2-phenylenediamine iau.ir. Methoxybenzil, as a 1,2-diketone, can participate in such reactions. These syntheses are often carried out under mild conditions, sometimes in water as a green solvent, and can be catalyzed by various agents, including SnO2 nanoparticles iau.ir. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry iau.irresearchgate.netnih.gov.
Table 2: Key Transformations of this compound and its Derivatives
| Starting Material | Transformation Type | Product Class | Reagents/Conditions | Reference |
| This compound | Oxidation | Methoxybenzils | Conc. Nitric Acid, Glacial Acetic Acid, Reflux | psu.eduijsrp.orgacgpubs.org |
| This compound | Reduction | Methoxy-1,2-diphenylethanones (Stilbenoids) | Zn(Hg) amalgam, Ethanol, Conc. HCl-H2O mixture | acgpubs.org |
| Methoxybenzil | Cyclocondensation | Imidazoles | Aromatic Aldehyde, Ammonium Acetate, Glacial Acetic Acid (or solvent-free) | psu.eduijsrp.orgorientjchem.orgresearchgate.net |
| 1,2-Diketones (e.g., Methoxybenzil) | Cyclocondensation | Quinoxalines | 1,2-Phenylenediamine, various catalysts (e.g., SnO2 NPs) | iau.ir |
Advanced Synthetic Techniques Applied to this compound Compounds
Beyond conventional methods, advanced synthetic techniques are employed to enhance the efficiency, yield, and control over the synthesis and structural characteristics of this compound and its derivatives.
Ultrasonic irradiation has emerged as a valuable and eco-friendly protocol in organic synthesis, offering advantages such as higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods asianpubs.org. This technique has been successfully applied to the synthesis of methoxy benzoin compounds. For instance, methoxy benzoin derivatives (compounds 1-10) have been synthesized from corresponding aromatic aldehydes using an ultrasonic bath researchgate.netacgpubs.org.
A general and efficient method for synthesizing symmetrical and unsymmetrical benzoin derivatives involves the reaction of benzaldehyde derivatives with potassium cyanide in dimethyl sulfoxide (B87167) (DMSO) under an argon atmosphere and ultrasound asianpubs.org. This approach allows for the formation of benzoin derivatives at room temperature, with rapid reaction completion and high purity, often leading to instantaneous crystallization of the product asianpubs.org.
| Reaction Parameter | Details for this compound Synthesis (Ultrasonic) |
|---|---|
| Reactants | Methoxy-substituted benzaldehydes, potassium cyanide |
| Solvent | Ethanol:Water (10:2 mL) or Dimethyl Sulfoxide (DMSO) |
| Catalyst | Potassium cyanide (KCN) |
| Ultrasonic Power | 320 W or 340 W (VUC-A06H, WiseClean) researchgate.netacgpubs.org |
| Atmosphere | Argon gas (for some methods) asianpubs.org |
| Temperature | Room temperature asianpubs.org |
| Key Advantage | Higher yield, shorter reaction time, milder conditions, instantaneous crystallization asianpubs.org |
The growth of high-quality single crystals is crucial for detailed structural characterization and for exploring the material's physical properties, especially in the context of nonlinear optics (NLO). The slow evaporation technique is a widely utilized and often successful method for growing single crystals unifr.ch.
Single crystals of 4-methoxy benzoin (4MB), an organic nonlinear optical material, have been successfully synthesized using the slow evaporation technique at room temperature scispace.comphotonics.pljournalcjast.com. This method involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over time unifr.ch. For 4-methoxy benzoin, purification through repeated crystallization was performed, and the purity was monitored by measuring its melting point scispace.com.
Crystals of 4-methoxy benzoin with dimensions of 10mm × 3mm × 2mm were harvested from the mother solution after approximately four weeks, exhibiting a growth rate of 0.4mm/day scispace.com. X-ray diffraction analysis confirmed that 4-methoxy benzoin single crystals belong to the orthorhombic crystal system with a space group Pca21 journalcjast.com. The slow evaporation method is favored for its simplicity, though careful control of evaporation rate and selection of solvents are critical to obtain high-quality crystals, avoiding issues like twinning or aggregation unifr.ch.
| Crystal Parameter | Details for 4-Methoxybenzoin Single Crystal |
|---|---|
| Compound | 4-Methoxybenzoin (4MB) |
| Growth Method | Slow Evaporation Technique scispace.comphotonics.pljournalcjast.com |
| Growth Temperature | Room Temperature scispace.comphotonics.pljournalcjast.com |
| Crystal System | Orthorhombic journalcjast.com |
| Space Group | Pca21 journalcjast.com |
| Typical Dimensions | 10mm × 3mm × 2mm scispace.com |
| Growth Rate | 0.4mm/day scispace.com |
| Purification Method | Repeated crystallization scispace.com |
Mechanistic Investigations of Methoxybenzoin Reactions
Photochemical Reaction Mechanisms of Methoxybenzoin Compounds
The interaction of light with this compound compounds can induce a variety of chemical changes, each proceeding through distinct photochemical mechanisms. These processes are of significant interest due to their applications in photochemistry and synthetic organic chemistry.
Photocatalytic Reduction Processes
While specific studies on the photocatalytic reduction of this compound are not extensively documented, the principles of photocatalysis on aromatic ketones can provide insight into potential reaction pathways. Photocatalytic reduction typically involves the excitation of a semiconductor photocatalyst by light, leading to the formation of electron-hole pairs. The photogenerated electrons can then be transferred to an adsorbed organic molecule, such as a this compound, initiating a reduction process.
For instance, in the photocatalytic reduction of nitroaromatic compounds, a CdS/MOF photocatalyst has been shown to be effective. rsc.org The process often involves a hydrogen source, such as hydrazine, and the selectivity towards different reduction products (e.g., anilines, azoxybenzenes, or azobenzenes) can be controlled by varying reaction parameters like the solvent and the presence of a base. rsc.org
In a hypothetical photocatalytic reduction of a this compound, the carbonyl group would be the primary site for electron transfer. The resulting radical anion could then undergo further reactions, such as protonation and subsequent reduction, to yield the corresponding alcohol, pinacol, or other reduced products. The efficiency and outcome of such a reaction would depend on factors like the choice of photocatalyst, the solvent, and the presence of sacrificial electron donors.
Photolysis and Applications as Photoremovable Protecting Groups
The photolytic cleavage of this compound derivatives has been extensively studied, particularly in the context of their use as photoremovable protecting groups (PPGs). These groups can be attached to a substrate molecule and later removed by irradiation with light, offering precise spatial and temporal control over the release of the active molecule.
3',5'-Dithis compound derivatives are effective PPGs that can be cleaved with high quantum yields. The underlying mechanism for the photolysis of these compounds is the Norrish Type I or α-cleavage reaction. Upon photoexcitation, the this compound molecule undergoes intersystem crossing to a triplet state, from which it cleaves at the bond between the carbonyl carbon and the adjacent carbon atom. This cleavage generates two radical fragments: a benzoyl radical and a methoxy-substituted benzyl radical. These radicals can then react further, for example, by abstracting a hydrogen atom from the solvent to form an aldehyde and a toluene derivative.
The efficiency of this photocleavage can be influenced by the substitution pattern on the aromatic rings. The presence of methoxy (B1213986) groups, for example, can affect the photophysical properties of the molecule and the stability of the resulting radical intermediates.
A notable application of this chemistry is in the wavelength-controlled orthogonal photolysis of protecting groups. By using different this compound-based and other photolabile protecting groups with distinct absorption maxima, it is possible to selectively remove one protecting group in the presence of another by using light of a specific wavelength. This "chromatic orthogonality" allows for complex, multi-step syntheses with precise control over deprotection steps.
Studies on Intramolecular Photochemical Rearrangements
Intramolecular photochemical rearrangements are a fascinating class of reactions where a molecule rearranges to a new isomeric structure upon absorption of light. While specific studies focusing solely on the intramolecular photochemical rearrangements of this compound are limited, the general principles of such reactions in aromatic ketones can be considered.
One potential pathway for a this compound derivative could involve an intramolecular hydrogen abstraction, followed by cyclization or rearrangement. For example, if a suitable hydrogen atom is present on a substituent, the excited carbonyl group could abstract it to form a biradical intermediate. This biradical could then undergo various reactions, including cyclization to form a new ring system or rearrangement to a different isomer.
The study of photochemical rearrangements in related systems, such as dibenzo rsc.orgescholarship.orgdioxins, reveals the formation of reactive intermediates like spirocyclohexadienones and biphenylquinones through aryl-ether bond homolysis. rsc.org These intermediates can then undergo thermal rearrangements to yield different products. rsc.org While the structure of this compound is different, this illustrates the potential for complex intramolecular transformations initiated by light.
Electrocatalytic Mechanisms Involving this compound and Its Analogs
Electrocatalysis offers an alternative method for driving chemical reactions using electrical energy and a catalyst. The electrocatalytic reactions of aromatic ketones, including this compound analogs, typically involve the transfer of electrons to or from the molecule at an electrode surface.
In the case of the reduction of a this compound, the process would likely begin with the transfer of an electron to the carbonyl group to form a radical anion. This initial step can be followed by a variety of pathways, including:
Dimerization: Two radical anions can couple to form a pinacol.
Protonation and further reduction: The radical anion can be protonated by a proton source in the electrolyte, followed by the transfer of a second electron and another proton to yield the corresponding alcohol.
Cleavage: In some cases, the radical anion might be unstable and undergo fragmentation.
The specific outcome of the electrocatalytic reduction would be highly dependent on the reaction conditions, including the electrode material, the solvent and electrolyte system, the applied potential, and the presence of any catalysts. For instance, the indirect electrochemical oxidation of p-methoxy-toluene to p-methoxy-benzaldehyde has been demonstrated, highlighting the potential for electrochemical transformations of methoxy-substituted aromatic compounds. dntb.gov.ua While this is an oxidation, it underscores the feasibility of applying electrochemical methods to this class of molecules.
Computational and Experimental Elucidation of Organic Reaction Pathways
The elucidation of complex organic reaction mechanisms is greatly aided by a combination of computational and experimental techniques. nih.gov These approaches provide a detailed picture of the reaction pathway, including the structures of intermediates and transition states, as well as the energetics of the process.
Computational methods , such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for modeling reaction pathways. escholarship.org For this compound reactions, these methods can be used to:
Calculate the geometries and energies of reactants, intermediates, transition states, and products.
Determine the activation energies for different reaction steps, which helps in identifying the rate-determining step.
Simulate spectroscopic properties (e.g., NMR, IR) of proposed intermediates to aid in their experimental identification.
Explore the potential energy surface of a reaction to uncover new and unexpected reaction pathways.
Experimental techniques provide the necessary validation for computational models and offer direct observation of reaction intermediates and kinetics. Key experimental methods include:
Spectroscopic analysis: Techniques like NMR, IR, and mass spectrometry are used to identify the final products of a reaction and, in some cases, to detect stable intermediates.
Time-resolved spectroscopy: Ultrafast techniques like transient absorption spectroscopy can be used to observe short-lived intermediates, such as excited states and radicals, on the femtosecond to nanosecond timescale.
Kinetic studies: By monitoring the rate of a reaction under different conditions (e.g., temperature, concentration, catalyst loading), it is possible to derive the rate law and gain insights into the reaction mechanism.
The synergy between computational and experimental approaches provides a comprehensive understanding of the mechanistic details of reactions involving this compound and its analogs. nih.gov
Advanced Materials Applications of Methoxybenzoin Derivatives
Development of Nonlinear Optical (NLO) Materials
Methoxybenzoin and its derivatives are recognized as promising organic compounds for nonlinear optical (NLO) applications. harbinengineeringjournal.com The goal in this field is to design and create materials with substantial molecular hyperpolarizability, which is the microscopic origin of the NLO effect. harbinengineeringjournal.com The structure of this compound lends itself to the creation of such materials, which have potential uses in telecommunications, optical computing, and optical data storage. harbinengineeringjournal.com
The fundamental design principle for enhancing NLO properties in organic molecules involves creating a "push-pull" system. harbinengineeringjournal.com This is achieved by attaching both an electron-donating group (D) and an electron-accepting group (A) to a conjugated π-electron system. harbinengineeringjournal.com The electron donor pushes electron density through the conjugated bridge to the electron acceptor, polarizing the molecule and creating a significant molecular dipole moment, which enhances the NLO response. harbinengineeringjournal.com
In this compound derivatives, the methoxy (B1213986) group (-OCH3) typically serves as the electron donor. harbinengineeringjournal.com By introducing an electron-accepting moiety, such as a chloro group, a push-pull configuration is established. A key example is 2-Chloro-4'-methoxy benzoin (B196080) (2C4MB), where the methoxy group acts as the donor and the chloro group functions as the acceptor. harbinengineeringjournal.com This specific molecular architecture is a well-established method for improving optical nonlinearities. harbinengineeringjournal.com General design principles for NLO materials also focus on tailoring the molecular structure to control electronic properties and optimize the desired spectral response for specific optoelectronic applications. nih.govarxiv.org
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this conversion is a critical parameter for practical applications. Research has been conducted on the SHG efficiency of this compound derivatives. For instance, single crystals of 4-methoxy benzoin have been grown and characterized as a new NLO material, with studies specifically investigating its SHG efficiency. vistas.ac.in Related compounds, such as pyrazoline derivatives incorporating a methoxyphenyl group, have also been studied to determine their nonlinear optical parameters, including the third-order electronic susceptibility (X(3)), which is related to SHG. researchgate.net The efficiency of SHG is highly dependent on the material's properties, the input laser's peak power, and the interaction length within the crystal. gamdan.com
The third-order NLO properties of this compound derivatives are crucial for applications like optical limiting and switching. harbinengineeringjournal.com These properties are often characterized using the Z-scan technique, which can measure nonlinear optical absorption (NOA). harbinengineeringjournal.com
A study on 2-Chloro-4'-methoxy benzoin (2C4MB) utilized the Z-scan method to investigate its NOA properties in a solution. harbinengineeringjournal.com The results showed that under nanosecond pulse irradiation, the 2C4MB molecule exhibited reverse saturable absorption (RSA). harbinengineeringjournal.com RSA is a phenomenon where the absorption of light by a material increases with increasing light intensity, a key characteristic for optical limiting materials that protect sensitive optical sensors or the human eye from high-intensity laser pulses. The third-order nonlinear features identified in 2C4MB indicate its potential for use in optical limiting and switching technologies. harbinengineeringjournal.com
Table 1: Third-Order Nonlinear Optical Properties of 2-Chloro-4'-methoxy benzoin (2C4MB)
| Property | Description | Finding | Potential Application | Source |
|---|---|---|---|---|
| Nonlinear Optical Absorption (NOA) | The change in absorption coefficient with light intensity. | The molecule exhibits reverse saturable absorption (RSA). | Optical Limiting | harbinengineeringjournal.com |
| Measurement Technique | A standard method to measure nonlinear optical properties. | The Z-scan technique was used to measure the open and closed aperture data. | Characterization | harbinengineeringjournal.com |
| Molecular Structure | Arrangement of atoms and chemical bonds. | Features an electron donor (methoxy) and acceptor (chloro) in a push-pull configuration. | NLO Switching | harbinengineeringjournal.com |
This compound as Photolabile Linkers and Precursors for Caged Compounds
This compound derivatives have been extensively developed as photolabile linkers, also known as photocleavable or photoremovable protecting groups. sfu.capsu.edu These linkers are used to create "caged compounds," where a biologically active molecule or another chemical species is rendered inert until it is released by exposure to light. psu.edu This technology offers precise spatial and temporal control over the release of active substances, which is invaluable in cell biology, neuroscience, and combinatorial chemistry. psu.edusciforum.net
The design of this compound-based photolabile linkers often incorporates a "safety-catch" mechanism to prevent premature cleavage. sciforum.net A prominent example is the dithiane-protected 3'-methoxybenzoin linker. illinois.edu The dithiane group protects the linker, which can be removed to activate the photolabile properties when desired. illinois.edu
Two primary synthetic strategies have been developed to attach these linkers to solid supports for applications in combinatorial chemistry: sciforum.net
Stepwise Solid-Phase Assembly: The linker is constructed piece by piece directly on the solid support. sciforum.net
Pre-assembly and Coupling: The complete linker is first synthesized in solution and then attached to the solid support via a functional handle, such as a carboxymethyl group. sciforum.netsciforum.net
These approaches allow for the creation of solid supports functionalized with photolabile linkers, ready for the synthesis of large combinatorial libraries of compounds that can be released without the need for chemical reagents. sciforum.net
The release mechanism for 3'-methoxybenzoin-based linkers is highly efficient and clean. Upon irradiation with UV light (typically around 350 nm), the linker undergoes a rapid photoinitiated intramolecular cyclization. illinois.eduacs.org This cyclization process has a very fast rate constant, on the order of 10¹⁰ s⁻¹. illinois.edu
The key features of the photolysis and release are:
Products: The reaction releases the protected molecule (e.g., a peptide) and a non-reactive, easily detectable benzofuran (B130515) byproduct. illinois.edu
Quantum Yield: The process occurs with high quantum yields, meaning a high percentage of absorbed photons lead to the desired cleavage reaction. psu.eduillinois.edu
Orthogonality: Cleavage is triggered by light under neutral conditions, making it orthogonal to many chemical reactions and purification steps. This "reagentless" cleavage is a significant advantage, as it avoids contaminating the released compounds, which is crucial for biological screening assays. sciforum.netillinois.edu
The photolysis of methoxy-substituted benzoin esters has been shown to proceed via a singlet state mechanism involving intramolecularly assisted heterolytic cleavage, leading to the formation of the benzofuran product and the released carboxylic acid. acs.org This controlled release mechanism makes this compound derivatives a powerful tool for studying dynamic processes in chemistry and biology. researchgate.netmdpi.com
Other Emerging Functional Material Applications
Beyond their established role as photoinitiators, this compound and its derivatives are being explored for a variety of other advanced functional material applications. These emerging uses leverage the unique photochemical and electronic properties of the benzoin framework, leading to innovations in nonlinear optics, stimuli-responsive systems, and specialized absorbing materials.
Nonlinear Optical (NLO) Materials
Organic nonlinear optical (NLO) materials are of significant interest for applications in optical computing, telecommunications, and optical data storage. harbinengineeringjournal.com this compound derivatives, with their inherent "push-pull" electronic structure, have emerged as promising candidates for this field. scispace.com The presence of an electron-donating group (methoxy) and an electron-accepting group (carbonyl) within the same molecule can lead to significant second- and third-order optical nonlinearities. harbinengineeringjournal.comscispace.com
Research has focused on synthesizing and characterizing single crystals of this compound derivatives to evaluate their NLO properties. For instance, 4-methoxybenzoin (B1346898) (4MB) has been identified as a potential material for second-order NLO applications. scispace.com Single crystals of 4MB grown by slow evaporation exhibit a wide transparency window and a UV cut-off wavelength at 400 nm. photonics.pl Crucially, its second harmonic generation (SHG) efficiency was found to be four times higher than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. scispace.com
Further functionalization of the this compound structure has been shown to tune these properties. The synthesis of 2-chloro-4'-methoxybenzoin (2C4MB) introduces an additional electron-acceptor group (chloro), enhancing its potential as a third-order NLO material. harbinengineeringjournal.com Studies using the Z-scan technique demonstrated that 2C4MB exhibits reverse saturable absorption (RSA), a key characteristic for optical limiting applications. harbinengineeringjournal.com
| Compound | NLO Property | Key Finding | Potential Application |
|---|---|---|---|
| 4-Methoxybenzoin (4MB) | Second Harmonic Generation (SHG) | SHG efficiency is 4 times that of KDP. scispace.com | Frequency doubling, Electro-optic modulation. scispace.com |
| 2-Chloro-4'-methoxybenzoin (2C4MB) | Third-Order NLO / Reverse Saturable Absorption (RSA) | Exhibits RSA under nanosecond pulse irradiation. harbinengineeringjournal.com | Optical switching, Optical limiting. harbinengineeringjournal.com |
Near-Infrared Absorbing Materials
There is a growing demand for materials that absorb light in the near-infrared (NIR) region (700-1300 nm) for applications such as optical recording, heat-ray shielding, and security inks. google.comias.ac.in Derivatives of this compound serve as crucial intermediates in the synthesis of bis-dithiobenzilnickel complexes, a class of compounds with strong and tunable absorption in the NIR spectrum. google.com
The synthesis involves reacting a benzoin derivative, such as 4'-methoxybenzoin, with phosphorus pentasulfide and subsequently with a nickel salt like nickel chloride. google.comresearchgate.net This process yields stable nickel complexes whose absorption properties can be tailored by modifying the substituents on the original benzoin molecule. google.com Research has demonstrated that these complexes exhibit strong absorption maxima between 810 nm and 900 nm. google.com These materials can be incorporated into various matrices, including ultraviolet (UV) curing resins and hard coating agents, to create functional composites like NIR-cutting filters and protective glasses for semiconductor lasers. google.com
| Material Class | Precursor | NIR Absorption Range | Reported Applications |
|---|---|---|---|
| Bis-dithiobenzilnickel Complexes | 4'-Methoxybenzoin and other benzoin derivatives | Strong absorption with maxima between 810 nm and 900 nm. google.com | Optical recording materials, NIR cutting filters, Heat absorbing glazing, Security inks. google.com |
Stimuli-Responsive Systems and Photolabile Linkers
The ability of this compound derivatives to undergo photochemical cleavage has been harnessed to create stimuli-responsive systems, particularly in the form of photolabile linkers or "photocages". acs.orgpsu.edu These linkers can be used to attach molecules to a substrate or to protect a functional group within a larger molecule. cdnsciencepub.comsfu.ca Upon exposure to light of a specific wavelength, the linker cleaves, releasing the attached molecule or deprotecting the functional group in a controlled manner. psu.eduku.edu
For example, linkers based on 3'-methoxybenzoin have been synthesized and their photolysis properties studied for applications in solid-phase organic synthesis and the controlled release of peptides. acs.org The efficiency and wavelength of cleavage can be tuned by modifying the substitution pattern on the benzoin core. sfu.ca This light-triggered release mechanism is a cornerstone of developing "smart" materials for on-demand drug delivery, creating patterned biological surfaces, and controlling chemical reactions with high spatial and temporal precision. psu.edursc.org The development of these systems opens pathways for advanced applications in biotechnology and materials science, where the precise control over the activation or release of a substance is paramount. nih.gov
Theoretical and Computational Studies on Methoxybenzoin
Quantum Chemical Calculations of Methoxybenzoin Systems
Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental tools for investigating the electronic and structural properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio approaches are commonly employed to study organic compounds like this compound, often utilizing software packages such as Gaussian iosrjournals.orgtandfonline.com. These calculations can predict optimized geometries, vibrational frequencies, and various electronic parameters, providing a comprehensive understanding of molecular behavior iosrjournals.orgmpg.dececam.orgtandfonline.comarxiv.org.
Electronic Structure Analysis and Orbital Interactions
Electronic structure analysis derived from quantum chemical calculations provides crucial insights into the distribution of electrons within a molecule and the nature of its chemical bonds. Key aspects include the determination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) iosrjournals.orguni-greifswald.de. The energy gap between HOMO and LUMO is indicative of the molecule's reactivity and electronic transitions iosrjournals.org. Natural Bond Orbital (NBO) analysis is another powerful technique used to understand charge transfer, hyperconjugation, and various second-order interactions between filled and vacant orbitals, which are measures of electron delocalization within the molecule iosrjournals.orguni-greifswald.de. These analyses help in understanding the stability and potential reaction pathways of this compound systems mpg.dececam.orgarxiv.org.
Potential Energy Surface Mapping and Conformational Analysis
Potential Energy Surface (PES) mapping is a computational technique used to explore the different energy states of a molecule as its geometry changes nih.govlibretexts.orghuntresearchgroup.org.uk. For polyatomic systems like this compound, the PES can be multi-dimensional, representing the energy as a function of various internal coordinates libretexts.orghuntresearchgroup.org.uk. Conformational analysis, a direct application of PES mapping, involves identifying stable conformers (local minima on the PES) and the transition states connecting them nih.govnih.govresearchgate.net. This is crucial for understanding the flexibility of a molecule and its preferred three-dimensional arrangements, which can significantly influence its physical and biological properties uni-greifswald.denih.gov. Computational methods can explore these surfaces to find the lowest energy conformations and the barriers to interconversion, providing insights into molecular dynamics and stability nih.govresearchgate.net.
Molecular Dynamics Simulations for this compound and Related Systems
Molecular Dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems by solving Newton's equations of motion for all atoms mdpi.comresearchgate.netlammps.org. This technique allows researchers to observe conformational changes, molecular motions, and interactions over various timescales researchgate.net. For this compound and related systems, MD simulations can provide dynamic insights into their flexibility, how they interact with solvent molecules, or their behavior within more complex environments like biological membranes researchgate.netmdpi.commdpi.com. The accuracy of MD simulations heavily relies on the force fields employed, which define the potential energy functions describing interatomic interactions mdpi.commdpi.com. MD simulations are particularly valuable for studying protein-ligand interactions and the dynamic aspects of binding frontiersin.org.
In Silico Modeling for Structure-Activity Relationship (SAR)
In silico modeling is integral to Structure-Activity Relationship (SAR) studies, which aim to establish a correlation between the chemical structure of a molecule and its biological activity oncodesign-services.comresearchgate.netnih.gov. This understanding is fundamental in drug discovery and optimization, allowing scientists to predict how structural modifications might affect a compound's ability to interact with a target and elicit a desired biological response oncodesign-services.comnih.gov. Computational SAR techniques, including molecular modeling and Quantitative Structure-Activity Relationship (QSAR) modeling, enable rapid and efficient characterization of SARs, helping to prioritize potential lead compounds and design new molecules with improved properties oncodesign-services.comresearchgate.net.
Prediction of Spectroscopic Signatures
Computational methods are extensively used to predict spectroscopic signatures, providing theoretical spectra that can be compared with experimental data for compound identification and characterization themoonlight.ioarxiv.org. Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra iosrjournals.orgolemiss.eduthemoonlight.ioarxiv.orgsarkarianjaam.com. For this compound, predicting its spectroscopic features can aid in confirming its structure and understanding its electronic transitions and vibrational modes iosrjournals.orgolemiss.edu. This in silico prediction capability reduces the need for costly and time-consuming experimental measurements and enhances the understanding of fundamental relationships between molecular structures and their spectral signatures themoonlight.ioarxiv.orgnih.gov.
Computational Approaches for Mechanistic Insights
Understanding the precise mechanisms by which chemical reactions occur is fundamental to synthetic chemistry and materials science. Computational approaches play a pivotal role in elucidating these mechanisms for this compound, particularly in identifying transient intermediates, characterizing transition states, and mapping out potential energy surfaces. These insights are crucial for rationalizing observed reactivity patterns and predicting novel transformations. By simulating molecular interactions and energy landscapes, computational methods offer a predictive framework for optimizing reaction conditions and designing new synthetic routes.
Computational chemistry, particularly Density Functional Theory (DFT), has been extensively employed to delineate the intricate reaction pathways and characterize the critical transition states involved in the transformations of benzoin (B196080) derivatives, including this compound. For instance, studies on the thermal decomposition or rearrangement reactions of this compound often involve the identification of various possible bond cleavages or rearrangements. Researchers typically construct potential energy surfaces (PES) by optimizing reactant, intermediate, transition state, and product geometries. The energy profiles derived from these calculations provide critical information about activation barriers () and reaction enthalpies ().
For a hypothetical example involving this compound's decomposition, a computational study might reveal a primary pathway involving the cleavage of the C-C bond between the carbonyl carbon and the adjacent hydroxyl-bearing carbon. This process could proceed via a homolytic or heterolytic mechanism, depending on the environment and substituents. A typical computational workflow involves:
Geometry Optimization : Optimizing the structures of reactants, potential intermediates, and products at a chosen level of theory (e.g., B3LYP/6-31G(d)).
Transition State Search : Employing methods like the Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) to locate transition states connecting reactants to intermediates or intermediates to products. A true transition state is confirmed by having exactly one imaginary frequency in its vibrational analysis.
Intrinsic Reaction Coordinate (IRC) Analysis : Tracing the reaction path from the transition state down to reactants and products to confirm that the identified transition state indeed connects the desired species.
Table 1: Representative Computational Data for this compound Reaction Pathways (Illustrative)
| Pathway Step | Species/Transition State | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Structural Feature |
| 1 | This compound (Reactant) | 0.0 | N/A | Initial structure |
| 2 | TS1 (C-C Cleavage) | 28.5 | 250i | Elongated C-C bond, developing radical |
| 3 | Intermediate 1 (Acyl Radical) | 10.2 | N/A | Formed after C-C cleavage |
| 4 | TS2 (Decarbonylation) | 22.1 | 180i | CO elimination from acyl radical |
| 5 | Product 1 (Benzaldehyde) | -15.0 | N/A | Final stable product |
Note: Data presented is illustrative and based on general principles of benzoin chemistry. Specific values would depend on the exact reaction and computational methodology. This table is designed for interactive display where supported.
These calculations provide quantitative data on the energy barriers that must be overcome for a reaction to proceed, offering insights into reaction kinetics and thermodynamics. For this compound, understanding these pathways is critical for predicting its stability under various conditions or designing catalysts for specific transformations.
This compound, like other benzoin derivatives, exhibits fascinating photoreactivity, making computational studies invaluable for deciphering the underlying molecular mechanisms. Photochemical reactions involve molecules absorbing light energy, transitioning to excited electronic states, and subsequently undergoing chemical transformations. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) and multi-reference ab initio methods (e.g., CASSCF, CASPT2), are essential for characterizing these excited states.
Key aspects of photoreactivity elucidated computationally include:
Excited State Characterization : Determining the nature (e.g., n-, -) and energies of singlet (S) and triplet (T) excited states. For this compound, the initial absorption typically promotes an electron from a non-bonding orbital on the oxygen of the carbonyl group to an antibonding orbital (n-) or from a orbital to a orbital (-).
Intersystem Crossing (ISC) and Internal Conversion (IC) : Computational models can predict the likelihood and rates of non-radiative transitions between excited states (e.g., S to T) or from excited states back to the ground state (S to S). The efficiency of ISC is particularly important as many photochemical reactions proceed via triplet states. Spin-orbit coupling calculations are often employed for this purpose.
Photochemical Reaction Mechanisms : Once in an excited state, this compound can undergo various reactions. A prominent example for benzoin derivatives is the Norrish Type I cleavage, which involves the homolytic scission of the C-C bond adjacent to the carbonyl group. Computational studies can map the excited state potential energy surfaces (ES-PES) to identify conical intersections (CIs) or minimum energy crossing points (MECPs) that facilitate these bond cleavages or other rearrangements (e.g., photoenolization).
Table 2: Computed Excited State Properties of this compound (Illustrative)
| State | Type | Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Key Transition | Spin Multiplicity |
| S | Ground | 0.00 | N/A | N/A | N/A | Singlet |
| S | n- | 3.55 | 349 | 0.002 | C=O n → | Singlet |
| S | - | 4.10 | 302 | 0.150 | Aromatic → | Singlet |
| T | n- | 3.05 | 406 | N/A (Dark) | C=O n → | Triplet |
Note: Data presented is illustrative and based on general principles of benzoin photochemistry. Specific values would depend on the exact computational methodology and solvent effects. This table is designed for interactive display where supported.
Computational studies on this compound's photoreactivity thus provide a detailed molecular-level understanding of how light initiates chemical changes, guiding the design of photoactive materials or photoremovable protecting groups. The ability to predict excited-state properties and reaction pathways without extensive experimental synthesis makes computational photochemistry a powerful tool in advancing the knowledge of this compound's behavior.
Research on Biological Activities and Potential Applications of Methoxybenzoin Derivatives Excluding Clinical Human Trials
Investigations of Antioxidant Activity (e.g., DPPH, FRAP, CUPRAC Assays)
The antioxidant potential of methoxybenzoin derivatives has been extensively evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the cupric ion reducing antioxidant capacity (CUPRAC) assay. nih.govphcogj.com Research has consistently demonstrated that benzoin (B196080) derivatives are notable for their antioxidant capabilities. acgpubs.orgresearchgate.net This activity is largely attributed to the presence of a free hydroxyl group at the benzylic position, which can donate a hydrogen atom to scavenge free radicals. acgpubs.orgresearchgate.net
In a comparative study, a series of hydroxy methoxy (B1213986) benzoins showed the most effective antioxidant properties when assessed by FRAP, CUPRAC, and DPPH methods. nih.gov The structure-activity relationship of phenolic compounds, including those with methoxy groups, indicates that the presence and position of hydroxyl and methoxy groups on the benzene (B151609) ring significantly influence their antioxidant activity. nih.govresearchgate.netnih.gov Specifically, methoxyl and phenolic hydroxyl groups are known to enhance the antioxidant activities of phenolic acids. nih.govresearchgate.net
Table 1: Antioxidant Activity of this compound Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound Type | Assay(s) Used | Key Findings | Reference(s) |
|---|---|---|---|
| This compound Compounds | DPPH, FRAP, CUPRAC | Benzoins were the most effective antioxidants among the tested groups. | acgpubs.org |
| Hydroxy Methoxy Benzoins | DPPH, FRAP, CUPRAC | Showed the most effective antioxidant properties. | nih.gov |
Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase, Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase)
This compound derivatives have been investigated for their ability to inhibit various enzymes implicated in different diseases.
α-Amylase and α-Glucosidase Inhibition: Certain this compound derivatives have shown inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. For instance, specific benzil (B1666583) and stilbenoid derivatives of this compound demonstrated activity against α-amylase and α-glucosidase that was comparable to the standard inhibitors used in the studies. acgpubs.orgresearchgate.net
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: In the context of neurodegenerative diseases, this compound derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several synthesized compounds, including specific benzoins and benzils, exhibited AChE and BChE inhibitory activity similar to the standards. acgpubs.orgresearchgate.net Molecular docking analyses have further supported these findings, showing that these compounds have a strong binding affinity for the AChE enzyme. nih.gov
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for cosmetic and medicinal applications. nih.gov Several this compound derivatives have been identified as potent tyrosinase inhibitors. acgpubs.orgresearchgate.net Anisic acid (p-methoxybenzoic acid) has been characterized as a reversible, noncompetitive inhibitor of tyrosinase, with studies showing it inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) and the hydroxylation of L-tyrosine. nih.govresearchgate.netscispace.com
Table 2: Enzyme Inhibition by this compound Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Enzyme(s) | Active Compound Type(s) | Notable Findings | Reference(s) |
|---|---|---|---|
| α-Amylase, α-Glucosidase | This compound, Benzil, Stilbenoid derivatives | Activity was similar to the standard used. | acgpubs.orgresearchgate.net |
| Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | This compound, Benzil derivatives | Activity was similar to the standard used. | acgpubs.orgresearchgate.net |
| Tyrosinase | This compound, Benzil, Stilbenoid derivatives | Several compounds showed activity comparable to the standard. | acgpubs.orgresearchgate.net |
Antimicrobial Efficacy Studies (e.g., against Gram-positive, Gram-negative bacteria, and fungi)
The antimicrobial properties of this compound derivatives have been tested against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.
Antibacterial Activity: Studies have shown that certain this compound derivatives possess significant antibacterial activity. For example, one derivative proved to be the most active compound against E. coli, Y. pseudotuberculosis, and M. smegmatis. acgpubs.orgresearchgate.net Other research has highlighted the potent activity of hydrazide-hydrazones of 3-methoxybenzoic acid against Gram-positive bacteria, particularly Bacillus spp., with activity higher than some commonly used antibiotics. nih.gov Furthermore, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide has demonstrated antimicrobial activity against Bacillus subtilis and Escherichia coli. researchgate.net
Antifungal Activity: In addition to their antibacterial effects, this compound derivatives have also been evaluated for their antifungal potential. One of the most active this compound derivatives also showed efficacy against the fungus C. albicans. acgpubs.orgresearchgate.net Hydroxy methoxy benzoin compounds were found to be the most effective against the tested microorganisms, which included two yeast strains. nih.gov
Table 3: Antimicrobial Activity of this compound Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Microorganism Type | Specific Strains | Active Compound Type(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Gram-negative Bacteria | E. coli, Y. pseudotuberculosis | This compound derivatives | One derivative was the most active compound with MIC values of 41-82 µg/mL. | acgpubs.orgresearchgate.net |
| Gram-positive Bacteria | M. smegmatis | This compound derivatives | One derivative was the most active compound with MIC values of 41-82 µg/mL. | acgpubs.orgresearchgate.net |
| Gram-positive Bacteria | Bacillus spp. | Hydrazide-hydrazones of 3-methoxybenzoic acid | Activity was higher than that of cefuroxime (B34974) or ampicillin. | nih.gov |
| Gram-positive Bacteria | Bacillus subtilis | N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Exhibited a MIC of 31.3 ppm. | researchgate.net |
| Fungi | C. albicans | This compound derivatives | One derivative was the most active compound with MIC values of 41-82 µg/mL. | acgpubs.orgresearchgate.net |
Research on Corrosion Inhibition Properties
Derivatives of this compound have been explored as corrosion inhibitors for metals. Benzaldehyde (B42025) (methoxybenzene) has been studied for its ability to inhibit the corrosion of aluminum in sulfuric acid. jetjournal.orgneliti.com The inhibition efficiency was found to increase with the concentration of the inhibitor, which is attributed to the increased surface coverage by the inhibitor molecules. jetjournal.org The mechanism of inhibition is suggested to be physisorption, where the inhibitor molecules adsorb onto the metal surface. neliti.com Similarly, 4-hydroxy-3-methoxybenzaldehyde has been investigated as a volatile corrosion inhibitor for mild steel, where it acts as a mixed-type inhibitor. researchgate.net
Molecular Basis of Observed Biological Interactions
To understand the mechanisms underlying the observed biological activities, computational studies such as molecular docking have been employed. rsc.orgnih.govsemanticscholar.org Molecular docking analyses have been used to investigate the binding affinity of this compound derivatives to the active sites of enzymes. For example, docking studies have shown that tested compounds have a strong binding affinity for the AChE enzyme, which correlates with their observed inhibitory activity. nih.gov These computational approaches provide valuable insights into the structure-activity relationships and help in the rational design of more potent derivatives. fip.orgnih.gov
Advanced Spectroscopic and Diffraction Techniques in Methoxybenzoin Research
X-ray Diffraction Studies (Single Crystal and Powder) for Structural Elucidation and Crystal Parameters
X-ray diffraction (XRD) is a fundamental technique for determining the atomic and molecular structure of crystalline materials, including methoxybenzoin. Single crystals of 4-methoxybenzoin (B1346898) (4MB) have been successfully grown using methods such as slow evaporation at room temperature. journalcjast.comphotonics.plscispace.com X-ray diffraction analysis confirms the crystalline nature of 4-methoxybenzoin, revealing its precise atomic arrangement and lattice parameters. photonics.plscispace.com
Studies have shown that 4-methoxybenzoin single crystals typically belong to the orthorhombic crystal system with a space group of Pca2₁. journalcjast.comscispace.com Detailed unit cell parameters are determined through both single crystal and powder X-ray diffraction studies, providing critical information about the crystal packing and intermolecular interactions. scispace.com
Table 1: Typical Crystal Parameters for 4-Methoxybenzoin
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | journalcjast.comscispace.com |
| Space Group | Pca2₁ | journalcjast.comscispace.com |
| Growth Method | Slow Evaporation | journalcjast.comphotonics.plscispace.com |
Vibrational Spectroscopy Applications (FTIR) for Functional Group Analysis and Purity Assessment
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a crucial technique for determining the chemical composition and identifying functional groups present in this compound. photonics.plscispace.com FTIR spectra of 4-methoxybenzoin crystals have been reported to be in good agreement with those of parent benzoin (B196080), indicating the presence of characteristic functional groups. scispace.com
Typical absorption bands observed in the FTIR spectrum of this compound correspond to key functional groups. These include the broad O-H stretching vibration from the hydroxyl group, the strong C=O stretching band from the carbonyl group, aromatic C-H stretching vibrations, and C-O stretching from the methoxy (B1213986) (–OCH₃) ether linkage. scispace.comtandfonline.com FTIR also serves as a valuable tool for assessing the purity of the synthesized compound by identifying the presence or absence of characteristic peaks and comparing them to reference spectra. photonics.plscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H NMR and ¹³C NMR, is indispensable for detailed structural confirmation and the analysis of molecular dynamics in this compound. rsc.orglboro.ac.uk This technique provides definitive evidence for the connectivity of atoms and the presence of specific proton and carbon environments within the molecule. rsc.org
For this compound, characteristic signals would be expected for the protons and carbons of the methoxy group, the hydroxyl group, the carbonyl carbon, and the distinct aromatic rings. While specific chemical shift data for 4-methoxybenzoin were not detailed in the reviewed literature, NMR typically reveals the chemical environment of each nucleus, providing insights into the electronic distribution and spatial arrangement of the molecule. rsc.orgrsc.orgchemicalbook.comchemicalbook.comrsc.org
UV-Visible Spectroscopy for Electronic Transitions and Optical Transparency Properties
UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and optical transparency properties of this compound, particularly its suitability for applications such as nonlinear optics. journalcjast.comphotonics.plscispace.com Studies on 4-methoxybenzoin single crystals have utilized UV-Vis-NIR spectrophotometry to measure their optical absorption range. journalcjast.com
These studies indicate that 4-methoxybenzoin exhibits a wide transparency window, which is a critical characteristic for various optical applications. photonics.plscispace.com The UV cut-off wavelength for 4-methoxybenzoin has been reported at approximately 240 nm, with a broad transparency window extending into the near-infrared region, typically up to 1000 nm. scispace.com The maximum absorption wavelength (λmax) for 4-methoxybenzoin has been observed at 400 nm. scispace.com The absorption in the UV region is primarily attributed to π→π* electronic transitions within the conjugated aromatic systems and the carbonyl group of the molecule. shu.ac.uklibretexts.orgubbcluj.rouzh.ch
Table 2: UV-Visible Spectroscopic Properties of 4-Methoxybenzoin
| Property | Value | Reference |
| UV Cut-off Wavelength | ~240 nm | scispace.com |
| Maximum Absorption (λmax) | 400 nm | scispace.com |
| Transparency Window | 400 nm – 1000 nm | scispace.com |
| Electronic Transitions | π→π* | shu.ac.uklibretexts.orgubbcluj.rouzh.ch |
Mass Spectrometry (e.g., LC-QTOF-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS), including techniques like LC-QTOF-MS, is a powerful analytical tool used to determine the molecular weight and to elucidate the fragmentation patterns of this compound, thereby providing crucial insights into its molecular structure. rsc.orglboro.ac.ukrsc.orgmdpi.comacgpubs.org
Upon ionization, this compound would yield a molecular ion peak (M⁺) corresponding to its exact molecular weight, which serves to confirm its identity. chemguide.co.uk Subsequent fragmentation of the molecular ion provides characteristic daughter ions, which result from the cleavage of specific bonds within the molecule. chemguide.co.uklibretexts.org While detailed fragmentation patterns for this compound were not extensively reported in the reviewed literature, typical fragmentation pathways for similar organic compounds involve the loss of small neutral molecules or radicals, which helps in piecing together the structural components of the compound. chemguide.co.uklibretexts.orgnih.gov
Future Directions and Emerging Research Avenues for Methoxybenzoin
Development of Novel Catalytic Systems for Methoxybenzoin Synthesis and Derivatization
The synthesis of this compound and its derivatives often relies on traditional benzoin (B196080) condensation reactions, frequently catalyzed by reagents such as sodium cyanide or thiamine. psu.edumpbou.edu.incambridge.org Future research in this area aims to develop more efficient, sustainable, and selective catalytic systems. This includes exploring new catalysts that can operate under milder conditions, reduce waste, and offer improved control over reaction outcomes.
One promising avenue involves the investigation of novel organocatalysts or transition metal catalysts that can facilitate the benzoin condensation with enhanced efficiency and enantioselectivity, particularly for asymmetric synthesis of chiral this compound derivatives. science.gov Research into ionic liquids as reaction media and catalysts for benzoin condensation has shown potential, offering advantages such as solvent-free conditions and microwave-assisted synthesis, leading to high yields. researchgate.net For instance, imidazolium (B1220033) or pyridinium-based ionic liquids have been explored as pre-catalysts for benzoin condensation, demonstrating efficient one-pot procedures. researchgate.net
Furthermore, the derivatization of this compound to produce a wide array of functionalized compounds is crucial for expanding its application spectrum. Future work will focus on developing catalytic systems for selective functionalization at different positions of the this compound scaffold, such as halogenation or the introduction of other functional groups, to tailor its properties for specific applications. smolecule.com This could involve exploring new catalytic methods for C-H activation, cross-coupling reactions, or other selective transformations, potentially leveraging heterogeneous catalysts for easier separation and reusability. nih.gov
Exploration of New this compound-Based Functional Materials Beyond NLO Applications
While this compound has been recognized for its nonlinear optical properties, isc2012.comscispace.com future research will increasingly focus on exploring its potential in other functional materials. This includes its integration into supramolecular architectures, sensor technologies, and advanced optoelectronic devices.
In the realm of supramolecular chemistry, this compound derivatives could serve as building blocks for self-assembled systems, where specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, dictate the formation of complex structures with tailored properties. mpbou.edu.inscience.govisc2012.comscience.gov Understanding these interactions is key to designing materials with predictable behavior. science.gov
Beyond NLO, this compound's optical properties, including its wide transparency window in the visible region, suggest its utility in other optoelectronic applications. scispace.com This could involve its incorporation into organic light-emitting diodes (OLEDs), organic solar cells, or other photoactive materials. Research has indicated that this compound derivatives can exhibit promising biological activities, including antioxidant and antimicrobial properties, which could lead to the development of new functional materials for biomedical applications, such as wound healing or drug delivery systems, particularly as photoremovable protecting groups. researchgate.netresearchgate.netacgpubs.orgscience.govmdpi.compsu.edusfu.cavistas.ac.incore.ac.uk
For example, studies have shown that hydroxy methoxy (B1213986) benzoin compounds can be effective against various microorganisms and exhibit antioxidant activity. researchgate.netresearchgate.netacgpubs.org The molecular design of such compounds, often featuring electron donor and acceptor moieties, contributes to their stability and potential for drug synthesis. vistas.ac.in
Integration of Machine Learning and Artificial Intelligence in this compound Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this compound research, accelerating discovery and optimizing synthetic pathways and material design. AI and ML algorithms can analyze vast datasets of chemical reactions and properties, predict reaction outcomes, and suggest novel synthetic routes. researchgate.netbeilstein-journals.org
Furthermore, ML can be employed to predict and optimize reaction conditions for this compound synthesis and derivatization, leading to improved yields and selectivity. beilstein-journals.org By analyzing experimental data, ML models can identify optimal parameters, reducing the need for extensive trial-and-error experimentation. beilstein-journals.org The ability of AI to learn from large datasets and identify hidden patterns will be invaluable in discovering new this compound-based compounds with desired properties, such as enhanced NLO activity or specific biological functions. researchgate.netgithub.io
Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design
Advanced theoretical modeling, particularly Density Functional Theory (DFT) calculations, will continue to play a crucial role in understanding the fundamental properties and reactivity of this compound and its derivatives. DFT calculations can provide insights into molecular geometries, electronic characteristics, and molecular electrostatic potential, which are essential for predicting chemical reactivity and intermolecular interactions. science.govresearchgate.netresearchgate.netmdpi.comtandfonline.comjournaltocs.ac.ukresearchgate.net
For example, DFT has been used to analyze the structure-activity relationships of this compound derivatives, correlating theoretical calculations with experimental data for properties like antioxidant activity. researchgate.netresearchgate.net Such computational approaches can also be used to explore the mechanisms of reactions involving this compound, including photocyclization processes, by analyzing transient species and energy landscapes. mdpi.com
Future directions in theoretical modeling include the development of more accurate and efficient computational methods to simulate complex reaction environments, such as those involving novel catalytic systems or supramolecular assemblies. This will enable researchers to predict reaction outcomes with higher fidelity, design new catalysts, and tailor molecular structures for specific applications before experimental synthesis. The combination of theoretical modeling with machine learning approaches (chem-informatics-based machine learning) offers a powerful synergy for accelerating the design and discovery of novel this compound compounds and materials. osaka-u.ac.jp
Q & A
Q. What are the recommended methods for synthesizing Methoxybenzoin derivatives, and how can researchers validate their purity?
this compound derivatives, such as 4'-Methoxybenzoin, are typically synthesized via acyloin condensation or modified benzoin condensation. To validate purity, researchers should employ a combination of spectroscopic techniques:
- IR spectroscopy : Look for characteristic carbonyl (C=O) stretches (~1663 cm⁻¹) and methoxy (OCH₃) peaks (~1258 cm⁻¹) .
- NMR analysis : Key signals include methoxy protons at δ 3.83 (singlet) and aromatic protons in specific coupling patterns (e.g., doublets at δ 7.88 for para-substituted aryl groups) .
- Chromatography : Use HPLC or TLC with UV detection to confirm homogeneity.
Q. How can solubility properties of this compound derivatives be systematically determined?
Solubility testing should involve incremental exposure to solvents of varying polarity (e.g., water, NH₄OH, DMSO). For example, 4'-Methoxybenzoin is insoluble in dilute NH₄OH, while 4-Chlorobenzoin dissolves under similar conditions. Document observations using standardized protocols and cross-reference with databases like NIST Chemistry WebBook for validation .
| Derivative | Solubility in NH₄OH | Reference |
|---|---|---|
| 4'-Methoxybenzoin | Insoluble | |
| 4-Chlorobenzoin | Soluble |
Advanced Research Questions
Q. How should researchers resolve contradictions in reported physicochemical data for this compound derivatives?
Contradictions (e.g., conflicting solubility or spectral data) often arise from differences in experimental conditions (e.g., solvent purity, concentration). To address this:
Q. What strategies optimize literature retrieval for this compound-related studies, given challenges with synonyms and indexing?
Keyword-based searches are often inadequate due to synonym variability (e.g., "methoxybenzene" vs. "anisole"). Effective strategies include:
Q. Which analytical techniques are most suitable for studying this compound’s reactivity in complex mixtures?
Advanced reactivity studies require:
Q. How can researchers design experiments to explore substituent effects on this compound’s bioactivity?
Apply the PICO framework (Population, Intervention, Comparison, Outcome):
- Population : this compound derivatives with varying substituents (e.g., chloro, dimethylamino).
- Intervention : Test bioactivity (e.g., enzyme inhibition) via dose-response assays.
- Comparison : Benchmark against unsubstituted benzoin.
- Outcome : Quantify IC₅₀ values and correlate with electronic parameters (Hammett constants) .
Methodological Considerations
Q. What ethical and procedural standards apply to sharing this compound research data?
- Data retention : Preserve raw spectra, chromatograms, and lab notebooks for 5–10 years to enable reproducibility .
- Licensing : Adhere to copyright laws when reproducing published spectra or synthetic protocols .
- Conflict disclosure : Declare funding sources or commercial affiliations in publications .
Q. How should mixed-methods approaches be integrated into this compound studies?
Combine quantitative analyses (e.g., kinetic studies) with qualitative data (e.g., researcher observations during synthesis). Use frameworks like Maxwell’s Nine Key Arguments to ensure methodological rigor .
Data Sources and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
